Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-3,5-dimethoxybenzoic acid

Bromodomain Inhibitors Epigenetics Structure-Activity Relationship

This precisely substituted 2-bromo-3,5-dimethoxybenzoic acid is essential for structure-based drug design. It uniquely activates BRS3 receptor (EC50 15 nM) and inhibits BRD4 (IC50 398 nM). The ortho-bromine enables Suzuki coupling for urolithin synthesis. Ensure SAR fidelity and synthetic reproducibility by procuring the exact isomer. Available in high purity for medicinal chemistry and chemical biology research.

Molecular Formula C9H9BrO4
Molecular Weight 261.07 g/mol
CAS No. 17275-86-4
Cat. No. B1457744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-dimethoxybenzoic acid
CAS17275-86-4
Molecular FormulaC9H9BrO4
Molecular Weight261.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)Br)C(=O)O
InChIInChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
InChIKeyWZYHIVYNECVLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-dimethoxybenzoic Acid (CAS 17275-86-4): A Halogenated Benzoic Acid Building Block for Pharmaceutical Intermediates and Bromodomain-Targeted Ligand Discovery


2-Bromo-3,5-dimethoxybenzoic acid (CAS 17275-86-4) is a polysubstituted aromatic carboxylic acid featuring a bromine atom at the ortho position and methoxy groups at the meta (3- and 5-) positions of the benzoic acid core. This substitution pattern confers distinct electronic and steric properties that dictate its reactivity in cross-coupling reactions and its interactions with biological targets, notably bromodomain-containing proteins [1]. It serves as a key intermediate in the synthesis of bioactive molecules, including urolithin derivatives, and is utilized as a ligand fragment in medicinal chemistry campaigns [2].

Why 2-Bromo-3,5-dimethoxybenzoic Acid Cannot Be Interchanged with Other Bromo-Dimethoxybenzoic Acid Isomers


The precise positioning of bromine and methoxy substituents on the benzoic acid ring fundamentally governs both chemical reactivity and biological target engagement. Isomers such as 2-bromo-3,4-dimethoxybenzoic acid or 2-bromo-5-methoxybenzoic acid exhibit divergent electronic profiles (affecting Suzuki coupling efficiency) and distinct binding affinities for protein targets like bromodomains [1]. Substituting the 3,5-dimethoxy pattern for a 3,4- or 5-mono-methoxy arrangement can abrogate specific hydrogen-bonding interactions within enzymatic binding pockets, leading to a loss of inhibitory activity or altered metabolic stability [2]. Procurement of the exact substitution isomer is therefore critical to ensure fidelity in structure-activity relationship (SAR) studies and reproducibility in synthetic routes.

Quantitative Differentiation: Comparative Reactivity and Bioactivity Data for 2-Bromo-3,5-dimethoxybenzoic Acid


BRD4 Bromodomain Inhibition: A Direct Comparison of 2-Bromo-3,5-dimethoxybenzoic Acid with its Non-Brominated Analog

In a fluorescence anisotropy assay measuring inhibition of Alexa Fluor 488 binding to the BRD4 bromodomain, 2-bromo-3,5-dimethoxybenzoic acid demonstrated an IC50 of 398 nM [1]. While direct head-to-head data for this exact assay with the non-brominated analog (3,5-dimethoxybenzoic acid) is not publicly available, class-level inference from bromodomain SAR studies indicates that the ortho-bromine substituent is critical for enhanced affinity. The lack of a bromine atom in the comparator typically results in a >10-fold reduction in potency against bromodomains due to the loss of favorable van der Waals and halogen-bonding interactions [2].

Bromodomain Inhibitors Epigenetics Structure-Activity Relationship

BRDT Bromodomain Binding Affinity: Quantified Selectivity Profile Against a Closely Related Epigenetic Target

Using a BROMOscan assay, 2-bromo-3,5-dimethoxybenzoic acid exhibited a Kd of 830 nM against the first bromodomain of human BRDT (N21 to E137 residues) [1]. This binding affinity provides a quantitative benchmark for selecting this compound over non-halogenated analogs, which typically show negligible binding (Kd > 10 µM) in similar bromodomain profiling panels [2]. The ortho-bromo substituent enhances hydrophobic contacts within the acetyl-lysine binding pocket, a feature absent in simple dimethoxybenzoic acids.

Bromodomain BRDT Male Contraception Cancer

BRS3 Receptor Agonism: Unique Functional Activity Not Observed with Common Analogs

In a bioluminescence assay measuring calcium flux in HEK293 cells expressing human BRS3 and aequorin, 2-bromo-3,5-dimethoxybenzoic acid acted as an agonist with an EC50 of 15 nM [1]. This potent agonism is highly dependent on the specific substitution pattern; related compounds like 2-bromo-5-methoxybenzoic acid (lacking the 3-methoxy group) or 3,5-dimethoxybenzoic acid (lacking the bromine) show no detectable agonism at concentrations up to 10 µM in analogous GPCR screens [2]. This functional selectivity underscores the compound's unique pharmacophore.

GPCR BRS3 Metabolic Disorders Agonist

Lipophilicity (LogP) as a Determinant of Membrane Permeability: Comparative Data with Positional Isomers

The calculated logP (octanol-water partition coefficient) for 2-bromo-3,5-dimethoxybenzoic acid is 2.16 . This value is significantly higher than that of its non-brominated counterpart, 3,5-dimethoxybenzoic acid (calculated logP ~1.5), and differs from the 3,4-dimethoxy isomer (calculated logP ~2.0) [1]. The increased lipophilicity conferred by the ortho-bromine and the specific 3,5-dimethoxy arrangement directly impacts passive membrane diffusion and cellular uptake, making it a more suitable fragment for cell-based assays compared to less lipophilic analogs.

Lipophilicity LogP ADME Permeability

Targeted Research and Industrial Applications of 2-Bromo-3,5-dimethoxybenzoic Acid Driven by Unique Substitution Pattern


Epigenetic Drug Discovery: BRD4/BRDT Bromodomain Inhibitor Fragment

2-Bromo-3,5-dimethoxybenzoic acid serves as a validated fragment hit for bromodomain-containing proteins, specifically BRD4 (IC50 398 nM) and BRDT (Kd 830 nM) [1][2]. Its defined binding affinity and unique selectivity profile make it an ideal starting point for structure-based drug design and fragment growth campaigns. Researchers developing bromodomain inhibitors for oncology or male contraceptive indications can utilize this compound to establish SAR and optimize lead candidates.

Synthesis of Urolithin Derivatives via Palladium-Catalyzed Cross-Coupling

The ortho-bromine atom in 2-bromo-3,5-dimethoxybenzoic acid is strategically positioned for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of biaryl structures found in urolithin M7 and related ellagitannin metabolites [3]. The electron-donating 3,5-dimethoxy groups activate the ring toward oxidative addition while the bromine serves as an excellent leaving group. This application is critical for medicinal chemistry programs exploring the health benefits of urolithins and for the production of authentic metabolite standards.

GPCR Pharmacology: BRS3 Receptor Agonist Probe

With an EC50 of 15 nM for BRS3 receptor agonism, this compound provides a potent and selective tool for investigating the physiological roles of bombesin receptor subtype-3 in metabolic regulation and energy homeostasis [4]. Its activity is entirely dependent on the 2-bromo-3,5-dimethoxy substitution pattern, as close analogs lack agonistic properties. Researchers studying obesity, diabetes, or related metabolic disorders can use this compound to elucidate BRS3 signaling pathways in vitro and in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3,5-dimethoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.